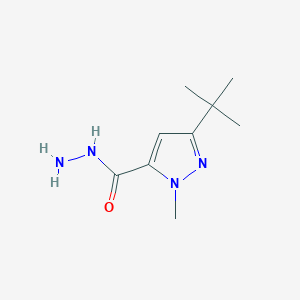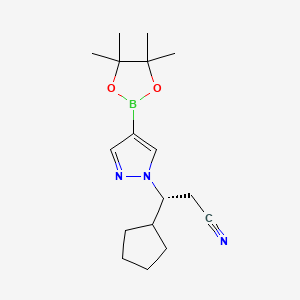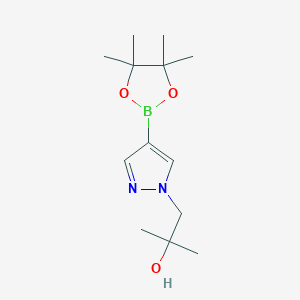
2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride
Overview
Description
2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride, also known as AMN082, is a compound with the molecular formula C9H16ClN3O2S . It is a potent and selective agonist of the metabotropic glutamate receptor subtype 7 (mGlu7).
Molecular Structure Analysis
The molecular formula of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride is C9H16ClN3O2S . Its average mass is 265.760 Da and its monoisotopic mass is 265.065186 Da .Scientific Research Applications
1. Complex Formation and Catalysis
Research demonstrates the use of compounds structurally similar to 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride in forming metal complexes, which show potential for catalytic applications. For instance, iron(III) complexes using related ligands have been synthesized and show intriguing catalytic behavior, particularly in dioxygenase activity (Singh, Banerjee, & Rajak, 2010).
2. Structural Studies and Material Synthesis
Compounds with structural similarities have been utilized in the synthesis of bifunctional oligo-α-aminopyridine ligands and their copper(II) complexes. These studies are crucial for understanding the complex interactions in these materials and may lead to the development of new materials with unique properties (Hasan et al., 2003).
3. Corrosion Inhibition
Research indicates the potential use of compounds structurally akin to 2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride in corrosion inhibition. A study on a new Schiff base derivative showed promising results in the corrosion inhibition of mild steel in acidic environments (Ji et al., 2016).
4. Biological Imaging and Sensor Development
The synthesis and characterization of fluorescent sensors for zinc ions, involving similar chemical structures, suggest potential for developing new biological imaging tools. These compounds can be instrumental in studying zinc ion dynamics in biological systems (Nolan et al., 2006).
5. Pharmaceutical Research
In pharmaceutical research, structurally related compounds have been explored for their receptor modulation effects. A study identified a novel agent with mixed pharmacological properties, demonstrating activity at specific adrenoceptor subtypes, which could have implications in developing new therapeutic agents (Buckner et al., 2002).
properties
IUPAC Name |
2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S.ClH/c1-12(15(13,14)7-5-10)8-9-4-2-3-6-11-9;/h2-4,6H,5,7-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGAOXNTHBBTCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methyl-N-(pyridin-2-ylmethyl)ethanesulfonamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B1396701.png)
amine](/img/structure/B1396702.png)
![3-Vinylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1396704.png)





![4-[(2-Fluoro-5-iodophenyl)carbonyl]morpholine](/img/structure/B1396715.png)
![2-(4-(2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B1396717.png)


